(6-Fluoro-2-formyl-3-methylphenyl)boronic acid
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Overview
Description
(6-Fluoro-2-formyl-3-methylphenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a fluorinated aromatic ring. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Fluoro-2-formyl-3-methylphenyl)boronic acid typically involves the borylation of a suitable precursor. One common method is the palladium-catalyzed borylation of a halogenated aromatic compound using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst under inert conditions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(6-Fluoro-2-formyl-3-methylphenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and an aryl or vinyl halide.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols.
Reduction: Alcohols.
Scientific Research Applications
(6-Fluoro-2-formyl-3-methylphenyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (6-Fluoro-2-formyl-3-methylphenyl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex, followed by transmetalation and reductive elimination steps to form the desired carbon-carbon bond . The boronic acid group acts as a nucleophile, transferring its organic group to the palladium center, which then couples with the electrophilic halide .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(6-Fluoro-2-formyl-3-methylphenyl)boronic acid is unique due to the presence of both a fluorine atom and a formyl group on the aromatic ring. This combination of functional groups provides distinct reactivity and selectivity in chemical reactions, making it a valuable compound in organic synthesis .
Properties
Molecular Formula |
C8H8BFO3 |
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Molecular Weight |
181.96 g/mol |
IUPAC Name |
(6-fluoro-2-formyl-3-methylphenyl)boronic acid |
InChI |
InChI=1S/C8H8BFO3/c1-5-2-3-7(10)8(9(12)13)6(5)4-11/h2-4,12-13H,1H3 |
InChI Key |
KOXBKOWHMYFTDX-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CC(=C1C=O)C)F)(O)O |
Origin of Product |
United States |
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